molecular formula C10H4Cl3NO2 B5657064 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 34281-49-7

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B5657064
CAS RN: 34281-49-7
M. Wt: 276.5 g/mol
InChI Key: RLRJZOHJBHQUJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a chemical compound with specific molecular and crystal structures. It has been synthesized and studied for various chemical and physical properties, and its derivatives have been explored for different applications in materials science.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves addition reactions or coupling reactions like the Suzuki coupling. These methods have been employed to produce compounds with similar structures, where palladium-catalysed aryl-aryl coupling reactions are common (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

Compounds with structures similar to 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione have been found to form orthorhombic or triclinic crystals. They usually consist of rigid rings connected by single bonds, which may exhibit intramolecular hydrogen bonding and specific conformational arrangements (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including addition reactions and coupling reactions, which are crucial for the synthesis of complex organic molecules. Their chemical properties are influenced by their molecular structure, especially the presence of halogen atoms and the pyrrole dione system.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure. For instance, compounds with pyrrole dione units often exhibit specific solubility characteristics in organic solvents and may form crystalline structures with distinct photophysical properties (Beyerlein & Tieke, 2000).

properties

IUPAC Name

3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJZOHJBHQUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352562
Record name 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione

CAS RN

34281-49-7
Record name 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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